molecular formula C12H14BrNO2 B1430893 Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate CAS No. 1389264-22-5

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate

Cat. No.: B1430893
CAS No.: 1389264-22-5
M. Wt: 284.15 g/mol
InChI Key: YUHVTHXXZAJDQV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a carboxylate ester group attached to an indole ring. It is a white to pale yellow solid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate typically involves the reaction of indole derivatives with brominating agents and subsequent esterification. One common method includes the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate
  • 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid
  • 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxamide

Uniqueness

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and ester group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

methyl 6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHVTHXXZAJDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Reactant of Route 3
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Reactant of Route 4
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Reactant of Route 6
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate

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